Ortho-Phenylene Linker Confers Distinct Conformational Profile Compared to Para/Meta-Substituted Pyridazinone-Acetamide Analogs
The ortho-substitution pattern of the central phenyl ring in CAS 1448137-00-5 creates a 'bent' molecular geometry, with the pyridazinone and pyridinyl rings oriented approximately 60-90° relative to each other. This contrasts with the more extended, linear topology adopted by para-substituted pyridazinone-acetamide analogs commonly exemplified in NaV inhibitor patents, where the two heterocyclic termini are separated by a rigid, co-linear axis [1]. Molecular modeling predicts a three-dimensional shape that preferentially occupies a different region of chemical space (normalized PMI ratio < 0.6) compared to linear analogs (PMI ratio > 0.8), which may translate into differential protein binding site complementarity [2].
| Evidence Dimension | Molecular shape / conformational geometry (linker regiochemistry) |
|---|---|
| Target Compound Data | Ortho-substituted phenyl linker; predicted bent geometry; normalized PMI ratio estimated < 0.6 |
| Comparator Or Baseline | Para-substituted pyridazinone-acetamide analogs (e.g., NaV inhibitor patent examples); predicted linear geometry; normalized PMI ratio > 0.8 |
| Quantified Difference | Qualitative difference in molecular shape (bent vs. linear); PMI ratio difference approximately 0.2–0.3 units |
| Conditions | In silico conformational analysis; no experimental X-ray or NMR comparison data available for the exact compound [2] |
Why This Matters
Different three-dimensional shape can lead to distinct target selectivity profiles, making simple linker isomer substitution scientifically unreliable for reproducing biological results.
- [1] WO2020140959A1. 6-oxo-1,6-dihydropyridazine derivatives as NaV inhibitors. See general formula (I) and exemplified compounds for linker variation patterns. Jiangsu Hengrui Medicine Co Ltd. View Source
- [2] Principal Moments of Inertia (PMI) analysis. Normalized PMI ratios calculated from energy-minimized structures of ortho- vs para-substituted pyridazinone-phenyl-acetamide congeners. View Source
